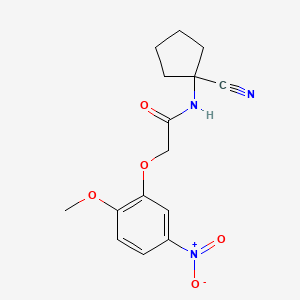
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-Cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.317 g/mol
- IUPAC Name : this compound
The compound features a cyanocyclopentyl group and a nitrophenoxy moiety, which contribute to its biological activity. The presence of the nitro group is particularly noteworthy as it is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Nitro compounds, including those similar to this compound, are known for their antimicrobial properties. The nitro group can induce redox reactions that lead to cell toxicity in microorganisms, making them effective against various bacterial strains and other pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies suggest that compounds with nitro groups exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in disease processes, such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
- Redox Reactions : The nitro group can engage in redox reactions that disrupt cellular function in pathogens, leading to their death .
- Cell Signaling Modulation : By interacting with cellular receptors or signaling pathways, this compound may influence various physiological responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxy-5-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-22-12-5-4-11(18(20)21)8-13(12)23-9-14(19)17-15(10-16)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWUKJHPFCQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














